Stachybocin B

Antibacterial MRSA Gram-positive

Stachybocin B (CAS 158827-61-3, C52H70N2O11, MW 899.12) is a dimeric phenylspirodrimane meroterpenoid first isolated from the fermentation broth of the soil fungus Stachybotrys sp. M6222.

Molecular Formula C52H70N2O11
Molecular Weight 899.1 g/mol
Cat. No. B1245604
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameStachybocin B
Synonymsstachybocin B
STB B
Molecular FormulaC52H70N2O11
Molecular Weight899.1 g/mol
Structural Identifiers
SMILESCC1CCC2C(C(CCC2(C13CC4=C(C=C5C(=C4O3)CN(C5=O)CCCCC(C(=O)O)N6CC7=C8C(=C(C=C7C6=O)O)CC9(O8)C(CCC1C9(CC(C(C1(C)C)O)O)C)C)O)C)O)(C)C
InChIInChI=1S/C52H70N2O11/c1-26-12-14-38-47(3,4)40(58)16-17-49(38,7)51(26)21-30-35(55)19-28-32(41(30)64-51)24-53(44(28)60)18-10-9-11-34(46(62)63)54-25-33-29(45(54)61)20-36(56)31-22-52(65-42(31)33)27(2)13-15-39-48(5,6)43(59)37(57)23-50(39,52)8/h19-20,26-27,34,37-40,43,55-59H,9-18,21-25H2,1-8H3,(H,62,63)/t26-,27-,34+,37-,38?,39?,40-,43-,49+,50+,51-,52-/m1/s1
InChIKeyZRTGPZGAMCJZNA-CRDDFVEESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Stachybocin B for Scientific Procurement: A Dimeric Phenylspirodrimane with Dual Antibacterial and Endothelin Receptor Antagonist Activity


Stachybocin B (CAS 158827-61-3, C52H70N2O11, MW 899.12) is a dimeric phenylspirodrimane meroterpenoid first isolated from the fermentation broth of the soil fungus Stachybotrys sp. M6222 [1]. Its structure comprises two sesquiterpene-spirobenzofuran units connected by a lysine residue, distinguishing it from Stachybocin A by an additional hydroxyl group on one decalin unit [2]. The compound exhibits dual bioactivities: it antagonizes endothelin (ET) receptors by inhibiting 125I-ET-1 binding to rat ETA, human ETA, and human ETB receptors [1], and demonstrates antibacterial activity against clinically relevant methicillin-resistant Staphylococcus aureus (MRSA) as confirmed in a later study using the marine-derived strain MF347 [3].

Why Stachybocin B Cannot Be Simply Substituted: Structural Determinants of Bioactivity in the Phenylspirodrimane Class


Within the phenylspirodrimane family, antibacterial activity is strictly dependent on the dimeric architecture: spirocyclic drimanes bearing a single sesquiterpene-spirobenzofuran unit (compounds 1, 3–10 in Wu et al. 2014) display no antibacterial activity, whereas only the dimeric congeners—stachybocin A (12), stachybocin B (11), and stachyin B (2)—are active against MRSA [1]. Furthermore, the specific hydroxylation pattern differentiates the stachybocins: Stachybocin B and C each carry an additional hydroxyl group at distinct positions on one decalin unit relative to Stachybocin A, resulting in measurable differences in both endothelin receptor affinity and antibacterial potency [2][3]. Consequently, even closely related phenylspirodrimane dimers cannot be assumed interchangeable for research or procurement purposes.

Stachybocin B Differentiation Evidence: Quantitative Comparator Data for Scientific Selection


Antibacterial Potency of Stachybocin B Against MRSA Compared to Stachybocin A, Stachyin B, and Ilicicolin B

In a direct head-to-head study by Wu et al. (2014), Stachybocin B (compound 11) demonstrated an IC50 of 3.94 (±0.53) µM against methicillin-resistant Staphylococcus aureus (MRSA), which is comparable to the clinical antibiotic chloramphenicol (IC50 = 2.46 ±0.4 µM). Stachybocin A (12) showed a marginally lower IC50 of 3.71 (±0.22) µM, representing an approximately 6% difference in potency [1]. Against Bacillus subtilis, Stachybocin B (IC50 = 1.77 ±0.32 µM) was moderately more potent than Stachybocin A (IC50 = 2.03 ±0.23 µM). In contrast, the alternative dimer stachyin B (2) was considerably more potent against all three Gram-positive strains (MRSA IC50 = 1.75 ±0.09 µM) but carries a cytotoxicity liability absent in Stachybocin B (see Evidence Item 2). The monomeric spirocyclic drimanes 1 and 3–10 exhibited no measurable antibacterial activity, underscoring the essentiality of the dimeric scaffold [1].

Antibacterial MRSA Gram-positive IC50 Phenylspirodrimane

Cytotoxicity Profile of Stachybocin B: Non-Cytotoxic at Concentrations Well Above Antibacterial IC50

In the same Wu et al. (2014) study, cytotoxicity was assessed against mouse fibroblast (NIH-3T3) and human hepatocarcinoma (HepG2) cell lines. Stachybocin B (11) exhibited no cytotoxicity up to the highest tested concentration, with IC50 values >50 µM against both cell lines [1]. This stands in marked contrast to stachyin B (2), which showed clear cytotoxicity (NIH-3T3 IC50 = 13.01 ±0.46 µM; HepG2 IC50 = 14.27 ±1.54 µM), yielding a minimal selectivity window between its antibacterial IC50 (1.02–1.75 µM) and cytotoxic concentrations. Stachybocin A (12) mirrored Stachybocin B's favorable profile (IC50 >50 µM against both lines), while ilicicolin B (13) showed intermediate cytotoxicity (NIH-3T3 IC50 = 30.00 ±1.20 µM; HepG2 IC50 >50 µM) [1]. The selectivity index for Stachybocin B—calculated as the ratio of the lowest cytotoxic IC50 (>50 µM) to the highest antibacterial IC50 (4.44 µM)—is >11.3, versus approximately 7.4 for stachyin B (13.01/1.75).

Cytotoxicity Therapeutic Window Selectivity NIH-3T3 HepG2

Endothelin Receptor Antagonist Profile: Stachybocin B vs. Stachybocin A and C Across ETA and ETB Receptors

Stachybocin B functions as a competitive antagonist of endothelin-1 (ET-1) binding across both ETA and ETB receptor subtypes. According to vendor technical data sourced from the original 1995 characterization, Stachybocin B inhibits 125I-ET-1 binding to rat ETA receptors with an IC50 of 2.8 × 10⁻⁵ mol/L, to human ETA receptors with an IC50 of 1.2 × 10⁻⁵ mol/L, and to human ETB receptors with an IC50 of 9.5 × 10⁻⁶ mol/L [1]. In comparison, Stachybocin A displays IC50 values of 2.3 × 10⁻⁵ mol/L (rat ETA), 1.3 × 10⁻⁵ mol/L (human ETA), and 7.9 × 10⁻⁶ mol/L (human ETB), making it 22% more potent at rat ETA but 17% less potent at human ETB relative to Stachybocin B . Stachybocin C, bearing an alternative hydroxylation pattern, exhibits IC50 values of 2.9 × 10⁻⁵ mol/L (rat ETA), 1.5 × 10⁻⁵ mol/L (human ETA), and 9.4 × 10⁻⁶ mol/L (human ETB), making it the weakest at rat ETA and human ETA within the series . These data indicate that the position of the additional hydroxyl group differentially modulates receptor subtype affinity.

Endothelin Receptor Antagonist ETA ETB Radioligand Binding Cardiovascular

Dimeric Phenylspirodrimane Scaffold Requirement: Monomeric Analogs Are Inactive Against MRSA

The antibacterial activity of Stachybocin B is scaffold-dependent: only spirocyclic drimanes comprising two sesquiterpene-spirobenzofuran units—whether connected by an N–N linkage (stachybocin A, stachybocin B) or an N–C linkage (stachyin B)—exhibit activity against MRSA. In the Wu et al. (2014) panel of 13 compounds, the monomeric spirocyclic drimanes (compounds 1 and 3–10) uniformly lacked antibacterial activity against all tested strains, including MRSA, B. subtilis, S. epidermidis, K. pneumoniae, C. albicans, T. rubrum, and S. tritici [1]. The authors tentatively concluded that the structural feature of two sesquiterpene-spirobenzofuran units is essential for antibacterial activity within this chemotype [1]. Stachybocin B thus belongs to the restricted subset of dimeric phenylspirodrimanes that possess this activity-conferring architecture, alongside Stachybocin A (12) and stachyin B (2). This contrasts sharply with the broader phenylspirodrimane class, where the majority of reported monomers show no antibacterial effects.

Structure-Activity Relationship Dimerization Spirobenzofuran Antibacterial Scaffold

Stachybocin B Application Scenarios: Research and Procurement Use Cases Grounded in Quantitative Evidence


Anti-MRSA Lead Discovery Requiring a Favorable Antibacterial-to-Cytotoxic Selectivity Window

Stachybocin B is suited for antibacterial screening cascades where mammalian cell tolerability is prioritized alongside anti-MRSA potency. Its IC50 of 3.94 µM against MRSA, combined with the absence of detectable cytotoxicity up to >50 µM against both NIH-3T3 and HepG2 cell lines, yields a selectivity index exceeding 11.3 [1]. This profile contrasts with the more potent but cytotoxic alternative stachyin B (selectivity index ~7.4), making Stachybocin B a preferable choice for hit-to-lead programs that employ mammalian cytotoxicity counterscreens at an early stage. Procurement of Stachybocin B rather than stachyin B for such programs reduces the likelihood of early candidate attrition due to non-specific cytotoxicity.

Endothelin Receptor Pharmacological Tool Compound with Dual ETA/ETB Antagonism

Stachybocin B functions as a mixed ETA/ETB receptor antagonist with human receptor IC50 values of 1.2 × 10⁻⁵ M (ETA) and 9.5 × 10⁻⁶ M (ETB) [2]. Its differentiated profile—strongest human ETA affinity among the three stachybocins, combined with intermediate human ETB affinity—makes it a useful pharmacological probe for endothelin system studies where the investigator requires dual receptor coverage with a specific ETA/ETB potency ratio differing from that of Stachybocin A or C . This application is particularly relevant for academic groups studying endothelin-driven vasoconstriction or pathological ET-1 signaling in cardiovascular disease models.

Structure–Activity Relationship (SAR) Studies on Phenylspirodrimane Dimerization and Hydroxylation

Stachybocin B, as the di-hydroxylated dimeric phenylspirodrimane in the stachybocin series, provides a defined comparator for SAR investigations exploring how incremental hydroxylation modulates both antibacterial and endothelin receptor activities. The hydroxyl group differentiating Stachybocin B from Stachybocin A is located on one decalin unit [3], and this single modification produces measurable shifts in antibacterial potency across species (e.g., B. subtilis IC50 reduced by 13%, while S. epidermidis IC50 increased by 56%) [1] and alters endothelin receptor subtype affinities [2]. For medicinal chemistry groups designing semi-synthetic phenylspirodrimane libraries, Stachybocin B serves as both a starting material candidate and a key reference point for understanding hydroxyl position–activity relationships. Its non-cytotoxic profile also makes it suitable as a scaffold for further derivatization without introducing baseline toxicity.

Natural Product Library Screening for Gram-Positive Selective Antibacterial Agents

Stachybocin B's antibacterial activity is Gram-positive selective: it inhibits B. subtilis (IC50 = 1.77 µM), S. epidermidis (IC50 = 4.44 µM), and MRSA (IC50 = 3.94 µM), but shows no activity against the Gram-negative strain K. pneumoniae or the fungal pathogens C. albicans, T. rubrum, and S. tritici [1]. This narrow spectrum of activity is a valuable feature for screening programs seeking Gram-positive-specific agents, as it implies a mechanism of action distinct from broad-spectrum antibiotics. Procurement of Stachybocin B for inclusion in focused natural product libraries enables screening groups to probe Gram-positive-specific pathways—potentially involving the unique features of the Gram-positive cell envelope—without confounding activity against Gram-negative or fungal targets.

Quote Request

Request a Quote for Stachybocin B

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.